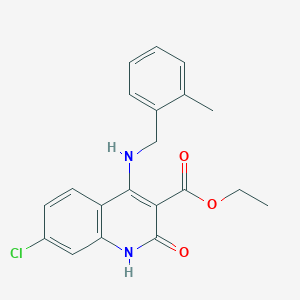

Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Beschreibung

Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate (molecular formula: C₂₀H₁₉ClN₂O₃, molecular weight: 370.84 g/mol) is a synthetic quinoline derivative with a substituted benzylamino group at position 4 and a chlorine atom at position 7 of the quinoline core . Its synthesis involves condensation reactions of substituted aminobenzaldehydes with diethyl malonate, followed by functionalization steps (e.g., thiourea treatment or hydrazine cyclization) to introduce the 2-oxo-1,2-dihydroquinoline scaffold .

Eigenschaften

Molekularformel |

C20H19ClN2O3 |

|---|---|

Molekulargewicht |

370.8 g/mol |

IUPAC-Name |

ethyl 7-chloro-4-[(2-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C20H19ClN2O3/c1-3-26-20(25)17-18(22-11-13-7-5-4-6-12(13)2)15-9-8-14(21)10-16(15)23-19(17)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |

InChI-Schlüssel |

PCORBIMPJKCOCX-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCC3=CC=CC=C3C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves a multi-step process. One common method starts with the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length. The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form Schiff bases .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-7-Chlor-4-((2-Methylbenzyl)amino)-2-oxo-1,2-dihydrochinolin-3-carboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Nukleophile Substitution: Die Chlor-Gruppe kann durch andere Nukleophile ersetzt werden.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen unterliegen, wodurch sich ihr Oxidationszustand und ihre funktionellen Gruppen verändern.

Kondensationsreaktionen: Bildung von Schiff-Basen durch Kondensation mit Aldehyden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:

Nukleophile: Wie z. B. Amine und Thiole für Substitutionsreaktionen.

Oxidationsmittel: Wie z. B. Kaliumpermanganat für Oxidationsreaktionen.

Reduktionsmittel: Wie z. B. Natriumborhydrid für Reduktionsreaktionen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die nukleophile Substitution verschiedene substituierte Chinolinderivate liefern, während Oxidation und Reduktion zu unterschiedlichen Oxidationsstufen der Verbindung führen können.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by its unique structure which includes:

- Molecular Formula : C19H19ClN2O3

- Molecular Weight : 364.82 g/mol

- IUPAC Name : Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

This structure contributes to its biological activity and interaction with various molecular targets.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The compound demonstrated inhibitory effects comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent in treating bacterial infections.

Anticancer Potential

The compound has also shown promise in anticancer research. In vitro studies revealed that it inhibits the proliferation of several cancer cell lines while sparing normal cells. This selectivity indicates a favorable therapeutic window for further development. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell growth.

- Molecular Docking Studies : These studies suggest that the compound can effectively bind to targets involved in cancer pathways.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of various functional groups can enhance its biological activity.

Synthesis Steps :

- Formation of the quinoline core through cyclization reactions.

- Introduction of the chloro group via chlorination methods.

- Attachment of the amino group through nucleophilic substitution reactions.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound:

- Antimicrobial Efficacy Study : In a controlled laboratory setting, the compound was tested against multiple pathogens with results indicating low minimum inhibitory concentrations (MIC), suggesting strong antimicrobial potential.

- Cancer Cell Line Study : A series of experiments involving different cancer cell lines demonstrated that the compound effectively reduced cell viability at non-toxic concentrations.

Wirkmechanismus

The mechanism of action of Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Position 7: Chlorine at position 7 is conserved across analogs, contributing to electron-withdrawing effects that stabilize the quinoline core .

Physicochemical Properties :

- The target compound’s logP (4.33) is higher than derivatives with polar groups (e.g., hydroxyl or carboxylic acid), aligning with its design for membrane permeability .

- Compounds with sulfur-containing substituents (e.g., methylsulfanyl in ) show increased molecular weight and logP, which may reduce aqueous solubility.

Biological Activity: Derivatives with pyrazolidinone moieties (e.g., ) demonstrate strong anticancer activity, suggesting that the 2-oxo-1,2-dihydroquinoline scaffold is pharmacologically versatile.

Biologische Aktivität

Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a derivative of quinoline, a chemical structure known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and empirical studies that highlight its efficacy.

The synthesis of this compound typically involves a multi-step process, including nucleophilic aromatic substitution reactions. The compound is characterized by its quinoline backbone, which is modified with various functional groups that enhance its biological activity.

Chemical Structure

The molecular formula of the compound is C17H18ClN3O3, and its structure can be represented as follows:

Anticancer Activity

Recent studies have demonstrated that derivatives of quinoline exhibit significant anticancer properties. For instance, compounds related to this compound were tested against the MCF-7 breast cancer cell line using the MTT assay. The results indicated that certain derivatives showed potent anticancer activity, with IC50 values comparable to established chemotherapeutic agents like Doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 1.5 to 12.5 µg/mL, indicating a promising potential for use as an antimicrobial agent .

The biological mechanisms underlying the activity of this compound are primarily attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis. Quinoline derivatives are known to interact with topoisomerases and other enzymes critical for cell division and proliferation .

Study on Anticancer Efficacy

In one study, a series of quinoline derivatives were synthesized and tested for their anticancer effects against various cancer cell lines, including MCF-7 and HepG2. The results demonstrated that compounds with similar structures to this compound exhibited significant cytotoxicity, suggesting their potential as novel anticancer agents .

Study on Antimicrobial Properties

Another research effort focused on the antimicrobial efficacy of quinoline derivatives similar to this compound. The study reported effective inhibition against several bacterial strains, including resistant strains, highlighting the compound's potential in addressing antibiotic resistance .

Q & A

Q. What synthetic routes are available for preparing Ethyl 7-chloro-4-((2-methylbenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate?

- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted anilines and tricarbonyl esters. A common approach involves reacting 2-amino-5-chlorophenyl ketones with diethyl malonate in the presence of a catalytic base like piperidine at elevated temperatures (~453 K). The reaction is monitored by TLC, and the crude product is purified via silica-gel column chromatography (petroleum ether/ethyl acetate eluent) followed by recrystallization from ethyl acetate . Alternative routes use phosphoryl chloride (POCl₃) in acetonitrile for halogenation of hydroxyl precursors, though this requires careful control of stoichiometry to avoid over-chlorination .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Single-crystal X-ray diffraction is essential for confirming the molecular structure, including substituent positions and hydrogen-bonding networks. Refinement using SHELX software (e.g., SHELXL) allows precise modeling of H-atoms, with riding models for C-bound H and free refinement for amino H .

- NMR/IR spectroscopy : H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and the ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.2–4.4 ppm for OCH₂). IR confirms the carbonyl stretch (C=O, ~1700 cm⁻¹) .

Q. What are the key challenges in achieving high yields during synthesis?

- Methodological Answer :

- Solvent selection : Using triethyl methanetricarboxylate as both solvent and reagent minimizes side reactions and improves yields (~85%) but requires post-reaction recovery of excess reagent .

- Catalyst optimization : Piperidine enhances cyclization efficiency, but its concentration must be balanced to avoid decomposition of sensitive intermediates .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?

- Methodological Answer : Contradictions may arise from tautomerism (e.g., keto-enol equilibria at the 2-oxo position) or impurities. Strategies include:

- Variable-temperature NMR : To detect dynamic tautomeric shifts .

- HPLC-MS : To identify trace impurities from incomplete purification .

- DFT calculations : To predict and compare theoretical vs. experimental NMR chemical shifts .

Q. What strategies optimize regioselectivity in introducing the 2-methylbenzylamino group?

- Methodological Answer :

- Directed ortho-metalation : Use a lithiating agent (e.g., LDA) to functionalize the quinoline core at position 4 before coupling with 2-methylbenzylamine .

- Buchwald-Hartwig amination : Palladium catalysts (e.g., Pd₂(dba)₃) enable selective C-N bond formation under mild conditions, though halogenated intermediates may require prior activation .

Q. How does the compound interact with biological targets (e.g., antimicrobial or enzyme inhibition)?

- Methodological Answer : While direct studies on this compound are limited, related quinoline-3-carboxylates exhibit:

- NAD(P)H:quinone oxidoreductase 1 inhibition : Likely via competitive binding at the enzyme’s active site, assessed via enzymatic assays with menadione as a substrate .

- Antimicrobial activity : Evaluated against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values typically 8–32 µg/mL) .

Safety and Handling

Q. What precautions are necessary for safe laboratory handling?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.